SR 11302

Description

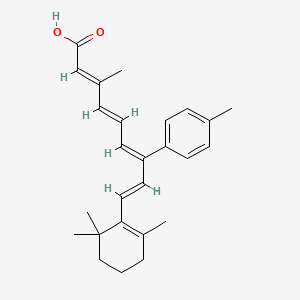

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQANARBNMTXCDM-DKOHIBGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SR11302

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11302 is a synthetic retinoid analog that has garnered significant interest within the research community for its specific and potent inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, SR11302's mechanism of action is distinguished by its lack of transcriptional activation via retinoic acid response elements (RAREs), making it an invaluable tool for dissecting the intricate roles of AP-1 signaling in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanisms of SR11302, detailing its primary target, downstream effects, and its application in experimental models. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Core Mechanism of Action: Selective AP-1 Inhibition

The primary mechanism of action of SR11302 is the inhibition of the Activator Protein-1 (AP-1) transcription factor's activity.[1][2][3] AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families, that plays a crucial role in regulating gene expression involved in cellular processes such as proliferation, differentiation, apoptosis, and transformation.[4]

SR11302's utility as a research tool and potential therapeutic agent stems from its high specificity. It selectively inhibits AP-1 activity without activating transcription through retinoic acid response elements (RAREs).[1][2] This is a critical distinction from other retinoids that often exert their effects through both AP-1 and RARE-mediated pathways.[5] The EC50 values for SR11302 at retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptor (RXRα) are all greater than 1 µM, indicating a lack of significant activity at these receptors.[1][6] While some studies suggest selective binding to RARα and RARγ, its functional activity is predominantly as an AP-1 inhibitor.[2][4][6]

The inhibition of AP-1 by SR11302 has been shown to have significant anti-tumor effects in vivo.[1][3] This is attributed to the central role of AP-1 in tumor promotion and progression.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of SR11302.

Table 1: In Vitro Efficacy and Selectivity of SR11302

| Parameter | Value | Cell Line/System | Reference |

| EC50 for RARα | > 1 µM | Not specified | [1][6] |

| EC50 for RARβ | > 1 µM | Not specified | [1][6] |

| EC50 for RARγ | > 1 µM | Not specified | [1][6] |

| EC50 for RXRα | > 1 µM | Not specified | [1][6] |

| Inhibition of AP-1 activity | Effective at 1 µM | Human lung cancer cells (A549, H1299, H460) | [8] |

| Inhibition of aldosterone levels | 61.9% decrease at 1 µM | Hypoxia-treated cells | [2][6] |

| Inhibition of H. pylori-induced proliferation | Effective at 2 µM (48 hours) | Adenocarcinoma gastric (AGS) cells | [2][6] |

| Inhibition of H. pylori-induced β-catenin and c-myc expression | Effective at 2 µM (24 hours) | Adenocarcinoma gastric (AGS) cells | [2][6] |

| Inhibition of cell proliferation | Effective | T-47D (breast cancer), Calu-6 (lung cancer), HeLa (cervical cancer) | [3][7] |

| Effect on cell viability (2D culture) | No significant impact | H460, A549, H1299 lung cancer cells | [4][8] |

| Reduction in viable circulating tumor cells (4D model) | Significant reduction | H460, A549, H1299 lung cancer cells | [4][8] |

| Dose-dependent reduction of FOSL1 phosphorylation | Effective | HCC827-OsiR cells | [9] |

Key Signaling Pathways Modulated by SR11302

SR11302 has been instrumental in elucidating the role of AP-1 in various signaling cascades.

Inhibition of Metastatic Lesion Formation in Lung Cancer

In a 4D ex vivo lung cancer model, SR11302 was shown to reduce the formation of metastatic lesions.[8] This effect is attributed to the inhibition of AP-1, which is upregulated in circulating tumor cells (CTCs).[8] The diagram below illustrates the proposed mechanism.

Caption: SR11302 inhibits metastatic lesion formation by targeting AP-1 in CTCs.

Protection Against Bile Acid-Induced Hepatotoxicity

SR11302 protects human hepatoma HepG2 cells from cytotoxicity induced by glycochenodeoxycholic acid (GCDCA), a bile acid that accumulates during cholestatic liver diseases.[10] The protective mechanism involves the restoration of endothelial nitric oxide synthase (NOS-3) expression, which is downregulated by AP-1.[10][11]

Caption: SR11302 restores NOS-3 expression by inhibiting AP-1, preventing cell death.

Detailed Experimental Protocols

The following are generalized protocols for key experiments frequently cited in SR11302 research, based on the provided search results.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of SR11302 on cell growth.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, H1299, H460) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SR11302 (e.g., 1 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Quantification: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay. For proliferation, cell counts can be performed at different time points.[11]

-

Data Analysis: Calculate the percentage of viable cells or the proliferation rate relative to the vehicle control.

Caption: Workflow for a cell viability assay to test SR11302's effects.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to determine if AP-1 components (like c-Jun and c-Fos) bind to specific DNA regions, such as the NOS-3 promoter.[10][11]

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to an AP-1 protein (e.g., anti-c-Jun or anti-c-Fos) or a control IgG.[11]

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) to determine the amount of the target DNA sequence (e.g., a region of the NOS-3 promoter) that was immunoprecipitated.[11]

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as β-catenin, c-myc, or components of the AP-1 complex.[2][6]

Protocol:

-

Protein Extraction: Lyse cells treated with SR11302 or a control to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

SR11302 is a highly specific and valuable pharmacological tool for investigating the roles of the AP-1 transcription factor. Its mechanism of action, centered on the selective inhibition of AP-1 activity without confounding RARE activation, allows for precise dissection of AP-1-mediated signaling pathways in health and disease. The accumulated evidence from in vitro and in vivo studies underscores its potential in cancer research, particularly in understanding and potentially targeting metastasis and cell proliferation, as well as in studying inflammatory and other pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize SR11302 in their investigations.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]

- 7. sp600125.com [sp600125.com]

- 8. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]

- 11. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SR 11302 as a Selective AP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SR 11302, a synthetic retinoid distinguished by its selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike other retinoids, this compound effectively blocks AP-1 activity without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1-mediated signaling pathways and a potential lead compound for anti-cancer and anti-inflammatory therapies.

Core Properties of this compound

This compound is a retinoid analogue with specific chemical and physical properties that are crucial for its application in research settings.

| Property | Value | Reference |

| IUPAC Name | (2E,4E,6Z,8E)-3-methyl-7-(p-tolyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | [1] |

| CAS Number | 160162-42-5 | |

| Molecular Formula | C₂₆H₃₂O₂ | [1] |

| Molecular Weight | 376.54 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | |

| Solubility | DMSO (10-100 mM), Ethanol (0.5-10 mM), DMF (20 mg/ml) | [2] |

| Storage | Store at -20°C |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the AP-1 transcription factor.[1] AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families, that plays a critical role in regulating genes involved in proliferation, differentiation, inflammation, and apoptosis.[3][4]

Selectivity: The primary advantage of this compound is its ability to inhibit AP-1-dependent gene transcription without activating transcription via the retinoic acid response element (RARE).[2][5] This specificity allows for the targeted investigation of AP-1 pathways, avoiding the confounding effects associated with traditional retinoids that activate RARs and RXRs.[6][7] While it does not activate retinoic acid receptors, this compound does exhibit selective binding to RARα and RARγ.[3][5][6]

Molecular Action: The AP-1 complex is activated by a variety of stimuli, including growth factors, cytokines, and stress, which trigger upstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathways (JNK, ERK, p38).[4][8] Upon activation, AP-1 binds to specific DNA sequences (TPA response elements or TREs) in the promoter regions of its target genes.[3][9] this compound prevents AP-1 from binding to DNA, thereby downregulating the expression of downstream targets such as c-Fos, c-Jun, and matrix metalloproteinases (MMPs).[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Cell Line/Model | Concentration | Duration | Effect | Reference |

| Hypoxia-treated cells | 1 µM | - | Inhibits AP-1 activity and decreases aldosterone levels by 61.9% | [5][6] |

| Adenocarcinoma gastric (AGS) cells | 2 µM | 48 hours | Inhibits Helicobacter pylori-induced cell proliferation | [5][6] |

| Adenocarcinoma gastric (AGS) cells | 2 µM | 24 hours | Inhibits H. pylori-induced expression of β-catenin and c-myc | [5] |

| Human lung cancer cells (A549, H1299, H460) | 1 µM | - | Reduces metastatic lesion formation in an ex vivo 4D model | [3][10] |

| Human hepatoma HepG2 cells | - | - | Protects against bile acid-induced cytotoxicity by restoring NOS-3 expression | [11][12] |

| Retinoic Acid Receptors (RARα, β, γ, RXRα) | > 1 µM | - | No activation (EC₅₀ > 1 µM) | [6] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dose | Administration | Effect | Reference |

| Vldlr⁻/⁻ mice | 0.5 mg/kg (low dose)1 mg/kg (high dose) | Daily oral gavage | High dose reduced total vascular lesion number by 48% and lesion size by 40% | [5][6] |

| AP-1-luciferase transgenic mice | 0.1 µM | Topical application | Suppressed phorbol ester-induced papilloma formation and AP-1 activation | [2] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative protocols for key assays used to characterize this compound's activity.

This assay quantifies AP-1 transcriptional activity by measuring the expression of a luciferase reporter gene under the control of an AP-1-responsive promoter.

Detailed Methodology:

-

Cell Seeding: Seed mammalian cells stably or transiently transfected with an AP-1 luciferase reporter plasmid into a 96-well plate at a density of ~10,000 cells/well.[13] Incubate for 18-24 hours to allow for cell adherence.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate assay medium.

-

Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Prepare a stock solution of a known AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA). A final concentration of 10 nM PMA is often used to achieve ~80% of the maximal response (EC₈₀).[9]

-

Add the activator to all wells except for the unstimulated negative controls.

-

-

Incubation: Incubate the plate for 6 hours at 37°C with 5% CO₂.[9][14] This duration is recommended for inhibition assays to minimize potential cytotoxicity from longer treatment periods.[14]

-

Lysis and Detection:

-

Thaw the luciferase detection reagent and buffer to room temperature.

-

Remove the treatment media from the wells.

-

Lyse the cells according to the manufacturer's protocol (e.g., adding a lysis buffer or the detection reagent directly).

-

Add the luciferase substrate reagent to each well.

-

Incubate for at least 5-15 minutes at room temperature to allow the luminescent signal to stabilize.[13][14]

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. AP-1 inhibition is calculated as the percentage reduction in luciferase activity in this compound-treated wells compared to the activator-only control.

EMSA (or gel shift assay) is used to detect the physical interaction between AP-1 proteins in nuclear extracts and a labeled DNA probe containing the AP-1 binding site.[15][16]

Detailed Methodology:

-

Nuclear Extract Preparation:

-

Culture cells to ~80-90% confluency. Treat with this compound for a specified time, followed by stimulation with an AP-1 activator if required.

-

Harvest cells and isolate nuclear proteins using a commercial kit or a standard protocol involving hypotonic lysis of the cell membrane followed by high-salt extraction of the nuclei.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

Probe Preparation:

-

Use a double-stranded oligonucleotide probe (~20-30 bp) containing the AP-1 consensus binding site (5'-CGCTTGATGACTCAGCCGGAA-3').

-

Label the probe with a non-radioactive tag such as biotin, digoxigenin (DIG), or an infrared dye (e.g., IRDye 700).[17]

-

-

Binding Reaction (20 µL Total Volume):

-

In a microcentrifuge tube, combine 10X binding buffer, poly(dI-dC) (a non-specific competitor DNA), and nuclear extract (2-10 µg).

-

For specificity controls, add a 100-fold molar excess of unlabeled ("cold") AP-1 probe to a separate reaction before adding the labeled probe.[17]

-

Add the labeled probe (e.g., 20 fmol) to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add 2 µL of 10X loading dye to each reaction.

-

Load the samples onto a 4-6% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.

-

-

Transfer and Detection:

-

Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

-

Crosslink the DNA to the membrane using a UV crosslinker.

-

Detect the labeled probe using a method corresponding to the label (e.g., for a biotinylated probe, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate).

-

Visualize the bands on X-ray film or with a digital imager. A reduction in the intensity of the shifted band (the AP-1/DNA complex) in extracts from this compound-treated cells indicates inhibition of AP-1 DNA binding.

-

Downstream Effects and Therapeutic Potential

By inhibiting AP-1, this compound modulates the expression of numerous downstream genes, leading to significant cellular and physiological outcomes.

Key Downstream Effects:

-

Anti-Proliferative: this compound inhibits the proliferation of various cancer cell lines, including those from lung, breast, and gastric cancers.[5][7] This is partly achieved by downregulating the expression of genes like c-myc and cyclin D1, which are crucial for cell cycle progression.[5][18]

-

Anti-Metastatic: The compound has been shown to reduce the formation of metastatic lesions in a lung cancer model, an effect linked to reduced viability of circulating tumor cells.[3][10] This may be mediated by the inhibition of AP-1 targets like matrix metalloproteinases (MMPs), which are involved in tissue remodeling and invasion.[1]

-

Anti-Inflammatory: AP-1 is a key regulator of inflammatory responses. This compound can attenuate the production of inflammatory cytokines and chemokines, highlighting its potential in treating inflammatory conditions.[1]

-

Cytoprotective: In a model of cholestasis, this compound protected liver cells from bile acid-induced cytotoxicity by preventing the AP-1-mediated repression of endothelial nitric oxide synthase (NOS-3).[11][12]

Conclusion

This compound is a highly selective and potent inhibitor of the AP-1 transcription factor. Its unique ability to block AP-1 activity without engaging RARE-mediated pathways makes it an indispensable tool for researchers studying the roles of AP-1 in health and disease. The compound's demonstrated efficacy in preclinical models of cancer and inflammation underscores its potential as a foundation for the development of novel therapeutics. The data and protocols presented in this guide offer a robust framework for professionals in drug development and biomedical research to effectively utilize this compound in their investigations.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]

- 7. sp600125.com [sp600125.com]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - IN [thermofisher.com]

- 17. licorbio.com [licorbio.com]

- 18. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR11302 and its Interaction with the Retinoic Acid Response Element (RARE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR11302 is a synthetic retinoid that has garnered significant interest in the scientific community for its unique pharmacological profile. Unlike traditional retinoids that exert their effects through the activation of Retinoic Acid Receptors (RARs) and subsequent transcription from Retinoic Acid Response Elements (RAREs), SR11302 functions as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] This selective antagonism of AP-1 activity, without concomitant RARE transactivation, positions SR11302 as a valuable tool for dissecting the distinct roles of these two major signaling pathways and as a potential therapeutic agent with a reduced side effect profile compared to conventional retinoids.[4][5] This technical guide provides a comprehensive overview of SR11302, its mechanism of action, its relationship with the RARE, and detailed experimental protocols for its study.

Core Concepts: SR11302 and the Retinoic Acid Signaling Pathway

Retinoid signaling is pivotal in a myriad of biological processes, including cell proliferation, differentiation, and apoptosis.[5] This signaling is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[6]

The RAR/RXR Heterodimer and the Retinoic Acid Response Element (RARE):

In the canonical pathway, RARs and RXRs form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[6] RAREs are typically composed of direct repeats (DRs) of the consensus hexameric sequence 5'-AGGTCA-3', separated by a variable number of nucleotides. The spacing of these repeats (e.g., DR1, DR2, DR5) can influence which nuclear receptor heterodimers bind and the subsequent transcriptional response.[7] Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of gene transcription.

SR11302: A Paradigm of Selective AP-1 Inhibition:

The Activator Protein-1 (AP-1) is a transcription factor complex, often a heterodimer of proteins from the Jun and Fos families, that regulates the expression of genes involved in cell proliferation and transformation.[1] SR11302 was identified through the screening of synthetic retinoids as a compound that potently inhibits AP-1 activity without activating RARE-mediated transcription.[4][8] This selectivity is a key feature of SR11302, allowing for the specific investigation of AP-1-driven processes.

Quantitative Data Summary

The following tables summarize the available quantitative data for SR11302 and its interaction with the retinoic acid signaling pathway components.

Table 1: Receptor Binding and Activity of SR11302

| Parameter | Receptor/Element | Value | Reference(s) |

| EC50 | RARα | > 1 µM | [3] |

| EC50 | RARβ | > 1 µM | [3] |

| EC50 | RARγ | > 1 µM | [3] |

| EC50 | RXRα | > 1 µM | [3] |

| RARE Activation | - | No activation | [2][4][8] |

Table 2: In Vitro and In Vivo Effects of SR11302

| Assay/Model | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference(s) |

| Aldosterone Production | Hypoxia-treated cells | 1 µM | 61.9% decrease in aldosterone levels | [2][3] |

| Cell Proliferation | Adenocarcinoma gastric (AGS) cells | 2 µM (48 hours) | Inhibition of H. pylori-induced proliferation | [2][3] |

| β-catenin and c-myc Expression | Adenocarcinoma gastric (AGS) cells | 2 µM (24 hours) | Inhibition of H. pylori-induced expression | [2] |

| Metastatic Lesion Formation | Ex vivo 4D lung cancer model (H460, A549, H1299 cells) | 1 µM | Significant reduction in metastatic lesions | [1][9] |

| Papilloma Formation | DMBA-initiated mouse skin | 0.1 µM (topical) | Significant suppression of TPA-induced papilloma formation | [10] |

| Vascular Lesion Formation | Vldlr-/- mice | 0.5 mg/kg and 1 mg/kg (oral gavage) | Dose-dependent reduction in vascular lesion number and size | [2][3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagram illustrates the distinct signaling pathways of canonical retinoids and SR11302.

Caption: Distinct signaling pathways of canonical retinoids and SR11302.

Experimental Workflows

Caption: Workflow for assessing SR11302's AP-1 inhibitory activity.

Caption: Workflow for EMSA to study RAR/RXR binding to RARE.

Caption: Workflow for ChIP assay to assess RAR/RXR occupancy on RAREs.

Detailed Experimental Protocols

AP-1 Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of SR11302 on AP-1 transcriptional activity.

5.1.1 Materials:

-

Cell line (e.g., HeLa, HepG2)

-

AP-1 luciferase reporter plasmid (containing tandem TPA Response Elements upstream of the luciferase gene)

-

Transfection reagent

-

SR11302

-

AP-1 inducer (e.g., Phorbol 12-myristate 13-acetate - TPA)

-

Luciferase assay system (e.g., Promega ONE-Glo™)

-

Luminometer

5.1.2 Method:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfect cells with the AP-1 luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. A co-transfection with a Renilla luciferase plasmid can be performed for normalization of transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the AP-1 inducer (e.g., TPA at a final concentration of 50 ng/mL).

-

Simultaneously, add varying concentrations of SR11302 (e.g., from 0.01 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a period of 6 to 24 hours at 37°C in a CO2 incubator.[11]

-

-

Luciferase Assay:

-

After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.[12]

-

Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.

-

Add the luciferase substrate to each well and measure the luminescence using a luminometer.[12] If a dual-luciferase system is used, follow the manufacturer's instructions for sequential measurement of firefly and Renilla luciferase.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable).

-

Calculate the percentage of AP-1 inhibition for each concentration of SR11302 relative to the induced control.

-

Plot the percentage of inhibition against the log concentration of SR11302 to generate a dose-response curve and determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to assess the binding of RAR/RXR heterodimers to a RARE in the presence or absence of SR11302.

5.2.1 Materials:

-

Nuclear extract from cells expressing RAR and RXR, or purified recombinant RAR and RXR proteins.

-

Double-stranded oligonucleotide probe containing a RARE sequence (e.g., DR5: 5'-GGTTCACCGAAAGTTCACTCG-3').

-

[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling the probe.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Unlabeled ("cold") RARE oligonucleotide for competition assay.

-

SR11302.

-

Non-denaturing polyacrylamide gel (e.g., 5%).

-

Autoradiography film or phosphorimager.

5.2.2 Method:

-

Probe Labeling:

-

Label the 5' end of the RARE oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe from unincorporated nucleotides.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract or recombinant proteins, poly(dI-dC), and binding buffer.

-

Add SR11302 at various concentrations. For control reactions, add vehicle or unlabeled RARE probe (as a specific competitor).

-

Add the radiolabeled RARE probe to initiate the binding reaction.

-

Incubate on ice for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Visualization:

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Develop the film or scan the screen to visualize the bands.

-

-

Analysis:

-

A "shifted" band represents the protein-DNA complex.

-

The absence of a shift in the presence of SR11302 would indicate that it does not interfere with RAR/RXR binding to the RARE.

-

A decrease in the shifted band intensity in the presence of the unlabeled competitor confirms the specificity of the binding.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if RAR and RXR are bound to the promoter of a specific gene containing a RARE within intact cells, and whether SR11302 affects this binding.

5.3.1 Materials:

-

Cell line of interest.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis buffer.

-

Sonication equipment.

-

ChIP-grade antibodies against RARα, RARγ, or RXRα.[6][13][14]

-

Control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR flanking the RARE in the promoter of a target gene.

-

qPCR master mix and instrument.

5.3.2 Method:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and resuspend them in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin overnight at 4°C with the specific antibody (anti-RAR, anti-RXR) or a control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads several times with different wash buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers that amplify the RARE-containing region of the target gene promoter.

-

Analyze the amount of precipitated DNA relative to the input DNA.

-

-

Data Analysis:

-

Calculate the fold enrichment of the target sequence in the specific antibody immunoprecipitation compared to the IgG control.

-

A lack of change in enrichment in SR11302-treated cells compared to untreated cells would confirm that SR11302 does not affect the binding of RAR/RXR to the RARE.

-

Conclusion

SR11302 represents a critical tool for researchers investigating the intricate roles of the AP-1 and retinoic acid signaling pathways. Its ability to selectively inhibit AP-1 without activating RARE-mediated transcription allows for the clear delineation of the biological consequences of these two pathways. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential and molecular mechanisms of SR11302. As research in this area progresses, a deeper understanding of the interplay between AP-1 and RAR/RXR signaling will undoubtedly emerge, paving the way for the development of novel therapeutic strategies for a range of diseases, including cancer.

References

- 1. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. RAR alpha (E6Z6K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Retinoic Acid Receptors Recognize the Mouse Genome through Binding Elements with Diverse Spacing and Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diagenode.com [diagenode.com]

- 14. researchgate.net [researchgate.net]

Investigating the Role of the AP-1 Transcription Factor with SR 11302: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1] Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[2][3] SR 11302 is a synthetic retinoid that has emerged as a potent and selective pharmacological tool for dissecting AP-1's function.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in investigating the multifaceted roles of AP-1. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to empower researchers in their study of AP-1-mediated processes.

Introduction to this compound and AP-1

AP-1 is not a single protein but a dimeric complex typically composed of proteins from the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families.[1] These proteins form heterodimers (e.g., c-Jun/c-Fos) or homodimers (e.g., c-Jun/c-Jun) that bind to specific DNA sequences, known as TPA Response Elements (TREs), in the promoter and enhancer regions of target genes, thereby modulating their transcription.[1]

This compound is a retinoid derivative designed to specifically inhibit the transcriptional activity of the AP-1 complex.[4][5] A key feature that distinguishes this compound from other retinoids, like retinoic acid, is its inability to activate transcription via the Retinoic Acid Response Element (RARE).[6] This selectivity makes it an invaluable tool for isolating and studying AP-1-dependent signaling pathways without the confounding effects of RARE-mediated gene activation.[2][6] this compound exhibits no significant activity at retinoic acid receptors RARβ and RXRα, though it shows some binding affinity for RARα and RARγ.[5][7]

Mechanism of Action: Selective AP-1 Inhibition

This compound functions by antagonizing AP-1's ability to regulate gene expression. While the precise molecular interaction is not fully elucidated, it is understood to block AP-1's transcriptional output, thereby preventing the expression of downstream target genes involved in processes like cell proliferation and inflammation. This inhibitory action is crucial for its observed anti-tumor and anti-inflammatory effects.[8][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the effective concentrations and observed effects of this compound from various published studies.

Table 1: In Vitro Studies

| Cell Line(s) | Concentration | Duration | Observed Effect | Reference |

| Human Hepatoma (HepG2) | 1, 10, 50 µM | - | Dose-dependent recovery of NOS-3 expression. | [10] |

| Human Hepatoma (HepG2) | 50 µM | - | Protected cells from bile acid-induced cytotoxicity and reduced caspase-3 activity. | [8] |

| Human Lung Cancer (A549, H1299, H460) | 1 µM | Daily | Reduced metastatic lesion formation in a 4D ex vivo model; reduced viability of circulating tumor cells (CTCs). | [1][11] |

| Hypoxia-treated cells | 1 µM | - | Inhibited AP-1 activity and decreased aldosterone levels by 61.9%. | [5][7] |

| Gastric Adenocarcinoma (AGS) | 2 µM | 48 hours | Inhibited H. pylori-induced cell proliferation. | [5][7] |

| Gastric Adenocarcinoma (AGS) | 2 µM | 24 hours | Inhibited H. pylori-induced expression of β-catenin and c-myc. | [5] |

| Various | > 1 µM | - | No activation of RARα, RARβ, RARγ, and RXRα (EC50 > 1 µM). | [7] |

Table 2: In Vivo Studies

| Model | Administration | Dosage / Concentration | Observed Effect | Reference |

| DMBA-initiated mouse skin | Topical | 0.1 µM | Suppressed phorbol ester-induced papilloma formation and AP-1 activation. | [4][6] |

| Vldlr-/- mice | Oral gavage (daily) | 0.5 mg/kg and 1 mg/kg | Dose-dependently reduced the total number and size of vascular lesions. | [5][7] |

Experimental Protocols & Workflow

This compound is employed in a variety of assays to probe AP-1 function. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow for investigating the effect of this compound involves cell culture, treatment with an AP-1 stimulus in the presence or absence of the inhibitor, and subsequent analysis using molecular or cellular assays.

Luciferase Reporter Assay for AP-1 Activity

This assay quantitatively measures the transcriptional activity of AP-1.

-

Plasmid Transfection : Co-transfect cells with a reporter plasmid containing multiple AP-1 binding sites (TREs) upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Plating : Plate transfected cells into multi-well plates (e.g., 96-well) and allow them to adhere.

-

Treatment : Pre-treat cells with this compound (e.g., 1-50 µM) for a specified time (e.g., 1 hour) before adding an AP-1 inducing agent (e.g., TPA, growth factors).

-

Lysis : After incubation (e.g., 6-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminescence Measurement : Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

-

Analysis : Normalize the AP-1 reporter (firefly) luminescence to the control (Renilla) luminescence. Compare the normalized activity in this compound-treated samples to the stimulated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays determine if AP-1 components (e.g., c-Jun, c-Fos) are bound to the promoter of a specific target gene in the cell.

-

Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis & Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).

-

Immunoprecipitation : Incubate the sheared chromatin with antibodies specific to an AP-1 component (e.g., anti-c-Fos or anti-c-Jun) or a negative control (e.g., normal rabbit IgG). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking : Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR) : Perform qPCR using primers designed to amplify a specific region of a target gene's promoter known to contain an AP-1 binding site.

-

Analysis : Quantify the amount of precipitated DNA in each sample. A significant reduction in precipitated DNA in this compound-treated cells indicates reduced binding of the AP-1 component to the target promoter.[10]

Western Blotting for Target Protein Expression

This technique is used to measure changes in the expression of proteins downstream of AP-1 signaling.

-

Protein Extraction : Lyse treated and control cells and determine the total protein concentration using a Bradford or BCA assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against a target protein (e.g., Cyclin D1, NOS-3, c-Fos).

-

Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-Actin or GAPDH).[10]

Case Study: AP-1, this compound, and Cholestasis

In a study of cholestatic liver disease, the bile acid glycochenodeoxycholic acid (GCDCA) was shown to induce cytotoxicity in HepG2 cells.[8] This effect was linked to increased expression of c-Jun and c-Fos, which then formed an AP-1 complex that bound to the promoter of the endothelial nitric oxide synthase (NOS-3) gene, repressing its expression. This NOS-3 downregulation, coupled with an increase in Cyclin D1, led to apoptosis.[8][10]

Treatment with 50 µM this compound specifically inhibited AP-1, which prevented the repression of NOS-3.[8] The restored NOS-3 expression and activity counteracted the cytotoxic effects of GCDCA, reduced caspase-3 activity, and protected the cells from apoptosis.[8][10] This study elegantly demonstrated that AP-1 acts as a transcriptional repressor of NOS-3 in this context and that its inhibition by this compound has a protective effect.

Conclusion and Future Directions

This compound is a highly specific and effective inhibitor of the AP-1 transcription factor, making it an indispensable tool for cell biology, oncology, and pharmacology research. Its ability to block AP-1 activity without activating RARE-mediated pathways allows for the unambiguous investigation of AP-1's role in health and disease. The experimental protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Future work will likely focus on further elucidating its potential as a therapeutic agent in AP-1-driven diseases, such as specific cancers and inflammatory disorders, and on identifying the precise molecular interactions that govern its inhibitory function.

References

- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sp600125.com [sp600125.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]

- 8. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective AP-1 Inhibitor SR 11302: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11302 is a synthetic retinoid that has garnered significant interest in the scientific community for its specific mechanism of action. Unlike other retinoids that exert their effects through the activation of retinoic acid response elements (RAREs), this compound selectively inhibits the activity of the Activator Protein-1 (AP-1) transcription factor.[1] AP-1 is a critical regulator of a diverse array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the AP-1 transcription factor. AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). This complex binds to specific DNA sequences known as TPA response elements (TREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. This compound exerts its inhibitory effect on AP-1 without activating transcription through RAREs, a characteristic that distinguishes it from classical retinoids.[1] This specificity makes this compound an invaluable tool for dissecting AP-1-mediated signaling and for the potential development of targeted therapeutics.

Quantitative Effects on Gene Expression

The inhibitory action of this compound on AP-1 leads to significant alterations in the expression of a multitude of downstream target genes. The following tables summarize the quantitative changes in gene expression observed in various experimental models upon treatment with this compound.

| Gene | Cell Line/Model | Treatment Conditions | Change in Expression | p-value | Reference |

| c-Jun | H1299 (Human non-small cell lung carcinoma) | 1 µM this compound | Significantly downregulated | p = 0.0004 | [2] |

| c-Fos | HepG2 (Human liver cancer cell line) | GCDCA (50 µM) + this compound (50 µM) | Expression reduced following initial GCDCA-induced increase | - | [3] |

| NOS-3 (Nitric Oxide Synthase 3) | HepG2 (Human liver cancer cell line) | GCDCA (50 µM) + this compound (50 µM) | 148% increase compared to control | - | [3] |

| Cyclin D1 | HepG2 (Human liver cancer cell line) | This compound (50 µM) | Inhibition of expression | - | [3] |

| INHBA (Inhibin Subunit Beta A) | Keloid Fibroblasts | This compound | Significantly downregulated | - | [4] |

| CTGF (Connective Tissue Growth Factor) | Keloid Fibroblasts | This compound | Significantly downregulated | - | [4] |

| β-catenin | AGS (Human gastric adenocarcinoma) | H. pylori-infected, 2 µM this compound for 24 hours | Inhibition of H. pylori-induced expression | - | [5] |

| c-myc | AGS (Human gastric adenocarcinoma) | H. pylori-infected, 2 µM this compound for 24 hours | Inhibition of H. pylori-induced expression | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment

This protocol is adapted from studies on lung cancer and liver cancer cell lines.[2][3]

-

Cell Seeding: Plate cells (e.g., A549, H1299, H460, or HepG2) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) with complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM to 50 µM) immediately before use.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. For control cells, use medium with an equivalent concentration of the vehicle (e.g., DMSO or ethanol).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 to 48 hours).

-

Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is based on the methodology used to assess c-Jun expression.[2]

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target gene (e.g., c-Jun) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is adapted from the study on NOS-3 and Cyclin D1 expression.[3]

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-NOS-3, anti-Cyclin D1, anti-c-Jun, anti-c-Fos) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine relative protein expression levels.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is based on the methodology used to study the binding of c-Jun and c-Fos to the NOS-3 promoter.[3]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G-agarose/sepharose beads. Incubate the chromatin overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-c-Jun, anti-c-Fos) or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qRT-PCR using primers specific for the target promoter region to quantify the enrichment of the transcription factor at that site.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the action of this compound.

Caption: Mechanism of this compound action on the AP-1 signaling pathway.

Caption: General experimental workflow for studying this compound's effects.

Caption: this compound's regulatory effects on key downstream target genes.

Conclusion

This compound serves as a highly specific and potent tool for investigating the multifaceted roles of the AP-1 transcription factor. Its ability to inhibit AP-1 activity without engaging RARE-mediated pathways provides a clear advantage in delineating the precise contributions of AP-1 to gene expression and cellular behavior. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of targeting the AP-1 signaling nexus with this compound. Further transcriptomic and proteomic studies will undoubtedly continue to unravel the full spectrum of this compound's effects, paving the way for novel therapeutic strategies in oncology and other diseases driven by aberrant AP-1 activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

SR 11302: A Technical Guide to its Application in Apoptosis and Cell Differentiation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 11302 is a synthetic retinoid analog that has garnered significant attention in cellular biology research for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, this compound does not activate retinoic acid response elements (RARE), making it a specific tool to investigate AP-1-mediated cellular processes. This technical guide provides an in-depth overview of this compound, focusing on its application in the study of apoptosis and cell differentiation. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate its effective use in a research setting.

Introduction

Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] It typically exists as a heterodimer of proteins from the Jun and Fos families. The diverse functions of AP-1 make it a compelling target for therapeutic intervention, particularly in oncology and inflammatory diseases. This compound has emerged as a valuable chemical probe to dissect the complex roles of AP-1. By selectively inhibiting AP-1 activity, researchers can elucidate the specific downstream effects of this transcription factor on cellular fate. This guide will explore the utility of this compound in two key areas: the regulation of programmed cell death (apoptosis) and the control of cellular differentiation.

Mechanism of Action: AP-1 Inhibition

This compound exerts its biological effects by antagonizing the transcriptional activity of AP-1. It has been shown to selectively bind to retinoic acid receptors (RARα and RARγ) but does not activate them, thereby blocking the downstream signaling pathways that are dependent on AP-1 activation.[3][4] This inhibitory action allows for the specific investigation of cellular events regulated by AP-1, independent of the effects of other retinoid-activated pathways.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on apoptosis and cell viability as reported in various studies.

Table 1: Effect of this compound on Apoptosis-Related Markers

| Cell Line | Treatment Conditions | Assay | Quantitative Result | Reference |

| HepG2 (Human Hepatoma) | 10 µM this compound with GCDCA | Caspase-3 Activity | Significant decrease in caspase-3 activity compared to GCDCA alone. | [5] |

| HepG2 (Human Hepatoma) | 50 µM this compound with GCDCA | Caspase-3 Activity | Significant decrease in caspase-3 activity compared to GCDCA alone. | [5] |

Table 2: Effect of this compound on Cell Viability and Metastasis

| Cell Line | Treatment Concentration | Assay | Quantitative Result | Reference |

| A549 (Human Lung Carcinoma) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.93). | [1] |

| H1299 (Human Non-Small Cell Lung Carcinoma) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.25). | [1] |

| H460 (Human Large Cell Lung Cancer) | 1 µM | Cell Viability (2D culture) | No significant impact on viability (p = 0.87). | [1] |

| A549 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.008). | [1] |

| H1299 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.01). | [1] |

| H460 (CTCs from 4D model) | 1 µM | Viable Tumor Cells | Significantly fewer viable cells after 4 days (p = 0.04). | [1] |

Experimental Protocols

Caspase-3 Activity Assay

This protocol is adapted from a study on HepG2 cells to measure the effect of this compound on apoptosis.[5]

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent)

-

Assay buffer (specific to the caspase-3 assay kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound (e.g., 1, 10, 50 µM) and/or an apoptosis-inducing agent for the desired duration. Include appropriate vehicle controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each sample to individual wells.

-

Substrate Addition: Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the caspase-3 activity relative to the control group.

Western Blot for Differentiation Markers

This protocol provides a general framework for assessing the impact of this compound on the expression of cell differentiation markers, such as keratins (KRT1, KRT10, KRT14) and involucrin in keratinocytes.

Materials:

-

This compound

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against differentiation markers (e.g., anti-KRT1, anti-KRT10, anti-involucrin) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound in the context of apoptosis and cell differentiation.

This compound and the AP-1 Signaling Pathway in Apoptosis

Caption: this compound inhibits AP-1, modulating the expression of pro- and anti-apoptotic genes.

Proposed Role of this compound in Keratinocyte Differentiation

Caption: this compound may promote differentiation by inhibiting AP-1-driven proliferation.

Experimental Workflow for Studying this compound Effects

References

- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. klein.ucsf.edu [klein.ucsf.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Discovery and Development of SR 11302: A Selective AP-1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR 11302 is a synthetic retinoid distinguished by its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor, a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Unlike traditional retinoids, this compound does not activate the retinoic acid response element (RARE), thereby uncoupling AP-1 inhibition from the broader effects of retinoic acid receptor (RAR) agonism. This unique pharmacological profile has positioned this compound as a valuable tool for dissecting the role of AP-1 in various pathologies and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The Activator Protein-1 (AP-1) is a dimeric transcription factor, typically composed of proteins from the Jun, Fos, and ATF families. It plays a critical role in the transcriptional regulation of genes involved in response to a wide array of stimuli, including growth factors, cytokines, and cellular stress. Dysregulation of the AP-1 signaling pathway is a hallmark of many diseases, most notably cancer, where it can drive tumor promotion and metastasis.

The discovery of this compound emerged from efforts to develop retinoids with more selective biological activities to minimize the side effects associated with conventional retinoid therapies. Fanjul and coworkers identified this compound as a compound that effectively inhibits AP-1 activity without transcriptionally activating RARE.[1] This selectivity allows for the specific investigation of AP-1-mediated processes and offers a targeted approach for therapeutic intervention.

Physicochemical Properties

This compound is a retinoid analog with the following properties:

| Property | Value |

| Chemical Name | (2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid |

| Molecular Formula | C₂₆H₃₂O₂ |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 160162-42-5 |

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the AP-1 transcription factor. While the precise molecular interactions are still under investigation, it is understood that this compound exhibits selective binding to retinoic acid receptor alpha (RARα) and gamma (RARγ), but not RARβ or retinoid X receptors (RXRα).[2][3] This interaction is thought to allosterically modulate the receptor, leading to the inhibition of AP-1 activity without initiating the conformational changes required for RARE-mediated gene transcription. The EC50 for RARα, RARβ, and RARγ is greater than 1 μM, indicating a lack of direct agonistic activity at these receptors.[4]

Signaling Pathway

The inhibitory effect of this compound on AP-1 interrupts a critical signaling cascade implicated in cellular proliferation and survival. The following diagram illustrates the proposed mechanism of action.

Preclinical Development and Efficacy

This compound has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential as an anti-cancer agent.

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines. In studies involving human lung cancer cell lines (A549, H1299, and H460), treatment with 1 μM this compound did not significantly impact the viability of parental cells grown in 2D culture.[5] However, it significantly reduced the viability of circulating tumor cells (CTCs) isolated from a 4D ex vivo lung cancer model.[5] In hypoxia-treated cells, 1 μM this compound was found to inhibit AP-1 transcription factor activity and decrease aldosterone levels by 61.9%.[2] Furthermore, in Helicobacter pylori-induced adenocarcinoma gastric (AGS) cells, 2 μM this compound inhibited cell proliferation after 48 hours of treatment.[2]

In Vivo Studies

The anti-tumor promoting effects of this compound have been demonstrated in a murine carcinogenesis model. In 7,12-dimethylbenz(a)anthracene (DMBA)-initiated and 12-O-tetradecanoylphorbol-13-acetate (TPA)-promoted skin papilloma formation in AP-1-luciferase transgenic mice, topical application of this compound resulted in a marked inhibition of both papilloma formation and AP-1 activation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding and Activity

| Parameter | Receptor | Value | Reference |

| EC₅₀ | RARα, RARβ, RARγ | > 1 μM | [4] |

| Binding Selectivity | RARα, RARγ | Selective | [2][3] |

| Binding Selectivity | RARβ, RXRα | Non-binder | [2][3] |

Table 2: In Vitro Efficacy

| Cell Line | Treatment | Effect | Reference |

| Hypoxia-treated cells | 1 μM this compound | 61.9% decrease in aldosterone levels | [2] |

| AGS cells | 2 μM this compound (48h) | Inhibition of cell proliferation | [2] |

| A549, H1299, H460 (2D culture) | 1 μM this compound | No significant impact on viability | [5] |

| A549, H1299, H460 (CTCs from 4D model) | 1 μM this compound | Significantly fewer viable cells | [5] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Effect | Reference |

| AP-1-luciferase transgenic mice (DMBA/TPA model) | Topical this compound | Marked inhibition of papilloma formation and AP-1 activation | [6] |

Experimental Protocols

AP-1 Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on AP-1 transcriptional activity.

Materials:

-

Human cancer cell line stably transfected with an AP-1-luciferase reporter construct (e.g., pGL4-NOS3 in HepG2 cells).[7]

-

Cell culture medium and supplements.

-

This compound.

-

AP-1 activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the AP-1 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce AP-1 activity by adding an AP-1 activator (e.g., PMA) to the wells.

-

Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition relative to the activator-only control.

References

- 1. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. SR-11302 | AP-1 (activator protein-1) transcription factor inhibitor | CAS#160162-42-5 | SR11302 | antitumor activity | InvivoChem [invivochem.com]

- 5. This compound, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AP-1 Inhibition by this compound Protects Human Hepatoma HepG2 Cells from Bile Acid-Induced Cytotoxicity by Restoring the NOS-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

SR 11302: A Deep Dive into its Role in Signal Transduction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11302 is a synthetic retinoid that has garnered significant attention in the scientific community for its potent and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. Unlike traditional retinoids, this compound exerts its effects without activating the retinoic acid response element (RARE), making it a valuable tool for dissecting AP-1 specific signaling pathways.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in various signal transduction pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Selective AP-1 Inhibition

The hallmark of this compound's activity is its ability to specifically inhibit AP-1, a dimeric transcription factor composed primarily of proteins from the Jun and Fos families.[4] AP-1 plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[4]

While the precise molecular interaction is an area of ongoing investigation, evidence suggests that this compound's anti-AP-1 activity is linked to its selective binding to Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ).[1][4][5] It does not exhibit significant activity at RARβ or Retinoid X Receptors (RXRs), with an EC50 greater than 1 μM for these receptors.[2][5] The binding to RARα and RARγ is thought to interfere with the ability of these nuclear receptors to cooperate with and enhance AP-1 transcriptional activity, a mechanism distinct from the direct DNA binding and transactivation induced by classical retinoids.